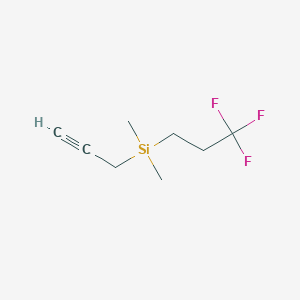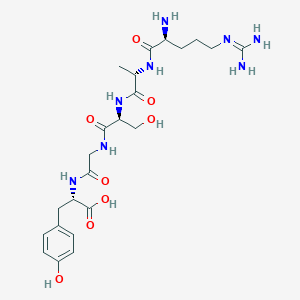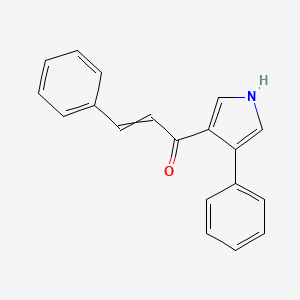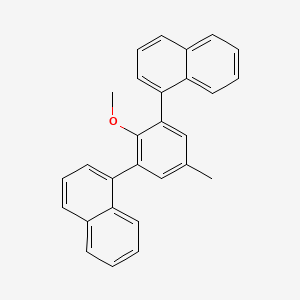![molecular formula C16H15ClN2O B14195186 N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide CAS No. 833456-31-8](/img/structure/B14195186.png)
N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Bromophenyl)methyl]-2-methoxyquinoline is an organic compound with the molecular formula C17H14BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromophenyl group and a methoxy group in its structure makes it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromophenyl)methyl]-2-methoxyquinoline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a series of reactions including nitration, reduction, and bromination . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
化学反应分析
Types of Reactions: 3-[(4-Bromophenyl)methyl]-2-methoxyquinoline undergoes various types of chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in DMSO.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups replacing the bromine atom.
科学研究应用
3-[(4-Bromophenyl)methyl]-2-methoxyquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-[(4-Bromophenyl)methyl]-2-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities.
Methyl 4-(bromomethyl)benzoate: Used as an intermediate in organic synthesis.
Uniqueness: 3-[(4-Bromophenyl)methyl]-2-methoxyquinoline stands out due to its unique combination of a bromophenyl group and a methoxy group attached to the quinoline core. This structural uniqueness imparts specific chemical reactivity and biological activity, making it a valuable compound in various research domains.
属性
CAS 编号 |
833456-31-8 |
|---|---|
分子式 |
C16H15ClN2O |
分子量 |
286.75 g/mol |
IUPAC 名称 |
N-[[6-(3-chlorophenyl)pyridin-2-yl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H15ClN2O/c17-13-4-1-3-12(9-13)15-6-2-5-14(19-15)10-18-16(20)11-7-8-11/h1-6,9,11H,7-8,10H2,(H,18,20) |
InChI 键 |
DBUSZKKKOVDAPE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NCC2=NC(=CC=C2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


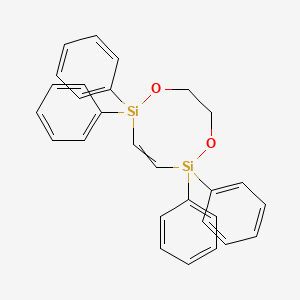
![{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone](/img/structure/B14195114.png)
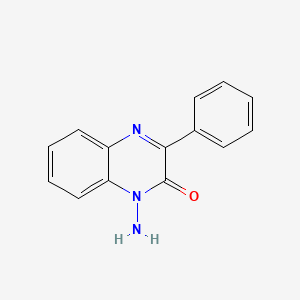
![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)
phosphane](/img/structure/B14195125.png)
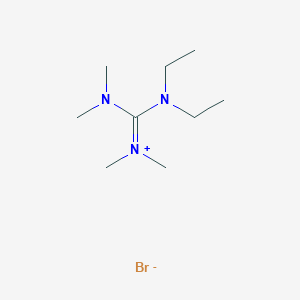
![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)

